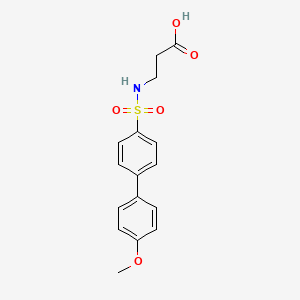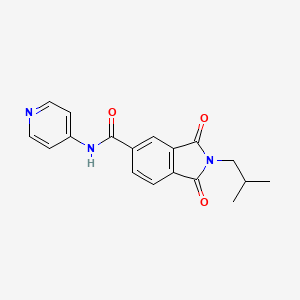![molecular formula C24H17ClF2N2O2 B2501459 (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one CAS No. 2092923-21-0](/img/structure/B2501459.png)
(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU 6008667 ist ein selektiver negativer allosterischer Modulator des muskarinischen Acetylcholinrezeptors vom Subtyp 5 (M5). Es weist eine hohe Penetration des zentralen Nervensystems auf und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt .
Herstellungsmethoden
Die Synthese von VU 6008667 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Formen verfügbar ist, einschließlich fester und flüssiger Zustände .
Chemische Reaktionsanalyse
VU 6008667 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind wichtig für die Modifizierung der funktionellen Gruppen der Verbindung.
Substitutionsreaktionen: Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, die die Substitution bestimmter Atome oder Gruppen innerhalb des Moleküls erleichtern
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von VU 6008667 mit veränderten chemischen Eigenschaften.
Vorbereitungsmethoden
The synthesis of VU 6008667 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution states .
Analyse Chemischer Reaktionen
VU 6008667 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.
Substitution Reactions: Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the substitution of specific atoms or groups within the molecule
Major Products: The primary products formed from these reactions are derivatives of VU 6008667 with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
VU 6008667 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den muskarinischen Acetylcholinrezeptor vom Subtyp 5 (M5) und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial, biologische Prozesse zu modulieren
Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Produkte eingesetzt, die auf den muskarinischen Acetylcholinrezeptor vom Subtyp 5 (M5) abzielen
Wirkmechanismus
VU 6008667 entfaltet seine Wirkung, indem es selektiv an den muskarinischen Acetylcholinrezeptor vom Subtyp 5 (M5) bindet und als negativer allosterischer Modulator wirkt. Diese Bindung hemmt die Aktivität des Rezeptors, was zu Veränderungen in den zellulären Signalwegen führt. Die hohe Penetration der Verbindung in das zentrale Nervensystem ermöglicht es ihr, diese Wege im Gehirn effektiv zu modulieren .
Wirkmechanismus
VU 6008667 exerts its effects by selectively binding to the muscarinic acetylcholine receptor subtype 5 (M5) and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to changes in cellular signaling pathways. The compound’s high central nervous system penetration allows it to effectively modulate these pathways in the brain .
Vergleich Mit ähnlichen Verbindungen
VU 6008667 ist in seiner hohen Selektivität und Penetration des zentralen Nervensystems im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen sind:
®-VU 6008667: Ein Stereoisomer von VU 6008667 mit unterschiedlichen Bindungseigenschaften
(Rac)-VU 6008667: Ein racemisches Gemisch von VU 6008667 mit unterschiedlichen biologischen Aktivitäten
Diese Verbindungen haben ähnliche chemische Strukturen, unterscheiden sich jedoch in ihren spezifischen Wechselwirkungen mit dem muskarinischen Acetylcholinrezeptor vom Subtyp 5 (M5) und ihren gesamten biologischen Wirkungen.
Eigenschaften
IUPAC Name |
(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLRELXMCKGCB-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501376.png)
![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

![methyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate](/img/structure/B2501382.png)
![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)

![1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2501386.png)


![1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2501392.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2501395.png)
![rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis](/img/structure/B2501397.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide](/img/structure/B2501398.png)
![8-[(3-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2501399.png)
